Product packaging for VH032-Peg2-NH2(Cat. No.:)

VH032-Peg2-NH2

Cat. No.: B10801000
M. Wt: 575.7 g/mol
InChI Key: XWDVNBVOCHHWAD-UHFFFAOYSA-N
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Description

Evolution of Targeted Protein Degradation as a Modality in Chemical Biology

The concept of harnessing cellular degradation pathways is built upon decades of fundamental research. The discovery of the ubiquitin-proteasome system (UPS) in the late 1970s and early 1980s revealed a non-lysosomal, ATP-dependent pathway for selective protein turnover. protein-degradation.orgnih.gov The first PROTAC molecule was reported in 2001 by the laboratories of Craig Crews and Raymond Deshaies, demonstrating that the UPS could be intentionally co-opted to degrade specific target proteins. njbio.comportlandpress.com These initial PROTACs were peptide-based, which limited their drug-like properties. A significant breakthrough occurred around 2015 with the development of potent, small-molecule PROTACs, which sparked a surge of interest and investment in the field. portlandpress.comnih.gov This evolution has led to the first PROTAC drug candidates entering human clinical trials, marking a new paradigm in medicinal chemistry. nih.govnih.govresearchgate.net

Fundamental Principles of the Ubiquitin-Proteasome System in Cellular Proteostasis

The Ubiquitin-Proteasome System (UPS) is a primary mechanism for maintaining protein quality control, or proteostasis, in eukaryotic cells. researchgate.net It is responsible for the degradation of most short-lived, misfolded, or damaged proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and immune responses. nih.govcellsignal.com

The process involves two major, sequential steps: ubiquitination and proteasomal degradation.

Ubiquitination: This is a highly specific process where a small, 76-amino acid protein called ubiquitin (Ub) is covalently attached to a target protein. researchgate.net This tagging process is catalyzed by a three-enzyme cascade:

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner. nih.govcellsignal.com

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme. nih.govcellsignal.com

E3 (Ubiquitin Ligase): This is the key component for substrate specificity. The E3 ligase recognizes and binds to the specific protein destined for degradation and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govcellsignal.comresearchgate.net

Proteasomal Degradation: Repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a recognition signal for the 26S proteasome. cellsignal.com The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides, releasing the ubiquitin molecules for reuse. researchgate.netcellsignal.com

Conceptual Framework of PROTAC Technology

PROTACs are innovative small molecules designed to hijack the UPS for the selective degradation of a target protein of interest (POI). tandfonline.comazalesov.com They function by inducing proximity between the POI and an E3 ubiquitin ligase, which would not naturally interact. portlandpress.com This forced association results in the ubiquitination of the POI, marking it for destruction by the proteasome. irbbarcelona.orgnih.gov

PROTACs are heterobifunctional molecules, meaning they consist of three distinct components covalently linked together. tandfonline.comnih.govresearchgate.net

A POI-binding ligand ("warhead"): This moiety is designed to bind specifically to the target protein that is to be degraded.

An E3 ligase-binding ligand ("anchor"): This part of the molecule recruits a specific E3 ubiquitin ligase.

A chemical linker: This connects the "warhead" and the "anchor," and its length, composition, and attachment points are crucial for the stability and efficacy of the resulting ternary complex. researchgate.net

The compound VH032-Peg2-NH2 is a key building block in the synthesis of PROTACs. medchemexpress.com It comprises an E3 ligase ligand ((S,R,S)-AHPC, also known as VH032) that binds to the von Hippel-Lindau (VHL) E3 ligase, connected to a flexible 2-unit polyethylene (B3416737) glycol (PEG) linker which terminates in an amine (NH2) group. medchemexpress.commedchemexpress.com This terminal amine serves as a chemical handle for researchers to attach a specific POI ligand, thereby creating a complete, functional PROTAC molecule.

A key advantage of PROTACs is their catalytic nature. tandfonline.comnih.gov After inducing the ubiquitination of a target protein, the PROTAC molecule is released from the ternary complex (POI:PROTAC:E3 ligase) and can then recruit another POI molecule for a new cycle of degradation. portlandpress.comresearchgate.net This recycling allows a single PROTAC molecule to facilitate the destruction of multiple target protein molecules. nih.govnih.gov Consequently, PROTACs can be effective at sub-stoichiometric concentrations, potentially leading to lower required doses and a wider therapeutic window compared to traditional inhibitors that require sustained high-level occupancy of the target's active site. tandfonline.comnih.gov

Significance of E3 Ubiquitin Ligases in PROTAC-Mediated Degradation

E3 ubiquitin ligases are central to the PROTAC mechanism as they confer specificity to the degradation process. irbbarcelona.orgnih.gov The human genome encodes over 600 different E3 ligases, many of which exhibit tissue-specific expression patterns. nih.govresearchgate.net This diversity offers a vast potential for developing highly selective PROTACs that could, for instance, target a protein for degradation only in specific cell types where a particular E3 ligase is expressed. nih.gov

However, the development of PROTACs has so far relied on a small number of well-characterized E3 ligases for which potent small-molecule ligands have been discovered. nih.govnih.gov The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.netnih.gov The compound at the center of this article, this compound, is a derivative of VH032, a high-affinity ligand for the VHL E3 ligase. researchgate.netbroadpharm.com The choice of E3 ligase can significantly impact the efficiency and selectivity of protein degradation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41N5O6S B10801000 VH032-Peg2-NH2

Properties

Molecular Formula

C28H41N5O6S

Molecular Weight

575.7 g/mol

IUPAC Name

1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)

InChI Key

XWDVNBVOCHHWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O

Origin of Product

United States

Vh032 Peg2 Nh2: a Foundational E3 Ligase Ligand Linker Conjugate for Protac Synthesis

Definition and Classification of VH032-Peg2-NH2 as a PROTAC Building Block

This compound is classified as an E3 ligase ligand-linker conjugate, serving as a pre-assembled component for PROTAC synthesis medchemexpress.combocsci.comjenkemusa.commedchemexpress.com. PROTACs are heterobifunctional molecules designed to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins mtoz-biolabs.commedchemexpress.com. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby bringing the target protein into close proximity with the ligase. This proximity facilitates the ubiquitination of the target protein, marking it for proteasomal degradation mtoz-biolabs.commedchemexpress.com.

As a building block, this compound combines two essential elements of a PROTAC: the E3 ligase ligand (VH032, which targets the VHL E3 ligase) and a linker (PEG2). This pre-conjugation simplifies the synthetic process, allowing researchers to efficiently couple this unit with a ligand specific to their target protein of interest medchemexpress.combocsci.comjenkemusa.commedchemexpress.com. Its classification as a "building block" underscores its role in a modular approach to PROTAC design, enabling the rapid assembly and screening of diverse PROTAC libraries tocris.comtandfonline.comnih.gov.

Structural Dissection: VH032 (VHL Ligand) and PEG2 Linker Components

The structure of this compound is composed of two key functional components: the VH032 ligand and the PEG2 linker.

The VH032 ligand is a derivative of (S,R,S)-AHPC, known for its high affinity and specificity for the von Hippel-Lindau (VHL) E3 ubiquitin ligase medchemexpress.comglpbio.comtargetmol.combroadpharm.comacs.org. VHL is a crucial component of the CRL2VHL E3 ubiquitin ligase complex and is one of the most frequently utilized E3 ligases in PROTAC development due to its broad substrate recognition capabilities and well-characterized binding interactions tocris.commedchemexpress.commedchemexpress.com. The VH032 ligand's interaction with VHL is critical for initiating the recruitment process necessary for targeted protein degradation medchemexpress.comglpbio.comacs.org.

Role of Terminal Amine Functionality in this compound for Conjugation

The terminal amine group (-NH2) on this compound serves as a critical reactive handle for conjugation, enabling its covalent attachment to a ligand specific for a target protein creative-biolabs.comprobechem.comglpbio.comtocris.com. Primary amines are highly versatile functional groups in bioconjugation chemistry, readily participating in a variety of reactions to form stable covalent bonds thermofisher.comcreative-proteomics.comaatbio.comthermofisher.comtocris.com.

Common conjugation chemistries involving terminal amines include:

Amide bond formation: This is a widely used method where the amine group reacts with activated carboxylic acids (e.g., NHS esters) to form a stable amide linkage thermofisher.comcreative-proteomics.comaatbio.comthermofisher.comtocris.com. This reaction is robust and commonly employed in PROTAC synthesis mtoz-biolabs.comtandfonline.com.

Reductive amination: Aldehydes can react with amines to form imines, which can then be reduced to stable secondary amines thermofisher.comcreative-proteomics.com.

Other reactions: Amines can also react with isothiocyanates, isocyanates, and other electrophilic groups thermofisher.comcreative-proteomics.com.

The presence of this terminal amine functionality on this compound allows for straightforward coupling with appropriately functionalized target protein ligands, facilitating the modular assembly of diverse PROTAC molecules probechem.comglpbio.comtocris.com. This reactive handle is strategically positioned to enable efficient linkage without compromising the binding affinity of the VH032 ligand to the VHL E3 ligase tocris.com.

Strategic Positioning of this compound within PROTAC Development Pipelines

This compound is strategically positioned as a key intermediate in the early to mid-stages of PROTAC development. Its pre-assembled nature as an E3 ligase ligand-linker conjugate significantly accelerates the PROTAC discovery process by enabling a modular synthesis approach tocris.comtandfonline.comnih.gov.

Researchers can leverage this compound to:

Rapidly synthesize PROTAC libraries: By coupling this compound with a diverse array of target protein ligands, large libraries of potential PROTACs can be generated efficiently. This allows for high-throughput screening to identify lead compounds with optimal degradation profiles tocris.comtandfonline.comnih.gov.

Explore linkerology: The PEG2 linker component provides a starting point for investigating the impact of linker length and properties on PROTAC efficacy. Variations can be explored by using different PEG lengths or alternative linker chemistries, often starting with readily available building blocks like this compound mtoz-biolabs.comacs.orguu.nl.

Streamline synthesis: The use of pre-formed building blocks reduces the number of synthetic steps required, saving time and resources. This is particularly valuable in the iterative design-make-test-analyze (DMTA) cycles common in drug discovery mtoz-biolabs.comtandfonline.comnih.gov.

The strategic incorporation of this compound into development pipelines facilitates the efficient exploration of chemical space and accelerates the identification of potent and selective protein degraders, making it an invaluable tool for advancing targeted protein degradation therapeutics.

The Von Hippel Lindau Vhl E3 Ligase Ligand Component Vh032 in Protac Design

Biological Role of the VHL Protein in Cellular Regulation

The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that plays a central role in cellular oxygen sensing and the regulation of gene expression. It functions as the substrate recognition component of a multi-protein E3 ubiquitin ligase complex, often referred to as the VCB complex, which also includes Elongin B, Elongin C, and Cullin 2. This complex is responsible for targeting specific proteins for ubiquitination, a process that marks them for degradation by the proteasome.

The most well-characterized substrate of the VHL E3 ligase complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation. This continuous degradation of HIF-1α prevents the activation of hypoxia-response genes.

In low oxygen conditions (hypoxia), the hydroxylation of HIF-1α does not occur, preventing its recognition by VHL. As a result, HIF-1α accumulates, translocates to the nucleus, and activates the transcription of genes involved in processes such as angiogenesis, glucose metabolism, and cell survival, enabling cellular adaptation to the low-oxygen environment.

Mutations or loss of the VHL protein disrupt this regulatory mechanism, leading to the stabilization of HIF-1α even in the presence of oxygen. This constitutive activation of the hypoxia pathway is a hallmark of VHL disease, a hereditary cancer syndrome, and is also observed in the majority of sporadic clear cell renal cell carcinomas.

Molecular Recognition and Binding Affinity of VH032 to VHL

VH032 is a synthetic, small molecule ligand specifically designed to mimic the hydroxylated proline residue of HIF-1α, thereby enabling it to bind to the substrate recognition pocket of the VHL protein. This molecular mimicry is the basis for its function as a VHL ligand in various applications, including the development of PROTACs.

The binding affinity of VH032 to the VHL E3 ligase has been quantitatively determined through biophysical assays. Studies have reported that VH032 binds to VHL with a dissociation constant (Kd) of 185 nM nih.govselleckchem.com. This nanomolar binding affinity indicates a strong and specific interaction between VH032 and its target protein, which is a critical characteristic for its effective use in recruiting the VHL E3 ligase to a target protein of interest within a PROTAC construct. The potent binding of VH032 to VHL is fundamental to the formation of a stable ternary complex (Target Protein-PROTAC-VHL), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Impact of VH032 Ligand Binding on VHL Protein Stability and Conformational Changes

The binding of small molecule ligands to their protein targets can induce significant effects on the protein's stability and conformation. Research has shown that the interaction of VH032 and similar VHL inhibitors with the VHL protein leads to an increase in the thermal stability of the VHL protein. This stabilization effect is not transient; prolonged exposure to VHL inhibitors like VH032 has been observed to increase the intracellular levels of the VHL protein itself researchgate.netnih.govdundee.ac.uknih.govnih.gov. This increase is attributed to the stabilization of VHL isoforms at the post-translational level, as no corresponding increase in VHL mRNA levels is detected researchgate.netnih.gov.

Specificity and Selectivity of VH032 for VHL Recruitment in Complex Cellular Environments

A crucial requirement for a successful E3 ligase ligand in PROTAC design is its high specificity and selectivity for its target ligase to avoid off-target effects. VH032 has demonstrated a remarkable degree of selectivity for the VHL protein within the complex environment of the cell.

Quantitative mass spectrometry-based proteomic analyses have been conducted to investigate the global cellular effects of VHL inhibitors. These studies have revealed that VH032 is "exquisitely specific and selective for VHL" researchgate.netnih.gov. The proteomic analysis showed that the primary protein upregulated upon treatment with VH032 was the VHL protein itself, a consequence of the ligand-induced stabilization discussed in the previous section researchgate.netnih.gov. This high degree of selectivity ensures that when VH032 is incorporated into a PROTAC, it primarily recruits the VHL E3 ligase, thereby minimizing the ubiquitination and degradation of unintended proteins. This specificity is a key factor in the development of safe and effective targeted protein degraders.

Comparative Analysis of VH032 with Other VHL-Targeting Ligands in PROTAC Architectures

Since the development of VH032, medicinal chemistry efforts have led to the creation of other VHL-targeting ligands, with VH298 being a notable example. VH298 is a more potent successor to VH032, exhibiting enhanced cell permeability and cellular activity researchgate.net. Comparative studies have been conducted to evaluate the binding affinities and inhibitory activities of these ligands.

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for VH032 and other VHL ligands from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the inhibition of the VHL:HIF-1α interaction.

CompoundKi (nM)IC50 (nM)
VH032 33.477.8
VH298 18.944.0
MZ1 6.314.7
VH032 phenol 14.634.0
VH032-PEG4-amine 6.85.9

Data sourced from a study by Lin et al. (2021) researchgate.net

As the data indicates, ligands such as VH298 and derivatives like VH032-PEG4-amine exhibit stronger binding affinities to VHL compared to the parent compound VH032. The choice of VHL ligand in a PROTAC can significantly impact the efficiency of ternary complex formation and, consequently, the potency of the resulting degrader. For instance, the PROTAC MZ1, which incorporates a derivative of VH032, is a highly potent degrader of BRD4. The selection of the VHL ligand is therefore a critical parameter in the rational design and optimization of PROTACs.

VH032 as an Inhibitor of VHL/HIF-1α Protein-Protein Interaction

The primary mechanism of action of VH032 as a standalone molecule is its ability to act as a competitive inhibitor of the protein-protein interaction (PPI) between VHL and its natural substrate, HIF-1α nih.gov. By occupying the same binding pocket on VHL that recognizes the hydroxylated HIF-1α, VH032 effectively blocks this interaction.

This inhibition of the VHL/HIF-1α interaction has significant biological consequences. By preventing VHL from binding to and mediating the degradation of HIF-1α, VH032 treatment leads to the stabilization and accumulation of HIF-1α, even under normal oxygen conditions. This, in turn, activates the hypoxic response pathway, leading to the upregulation of HIF-target genes.

The ability of VH032 to disrupt this key PPI with a dissociation constant (Kd) of 185 nM underscores its potency as an inhibitor nih.govselleckchem.com. While in the context of PROTACs, this inhibitory function is leveraged to recruit the VHL E3 ligase, the standalone activity of VH032 as a VHL/HIF-1α interaction inhibitor makes it a valuable tool for studying the physiological and pathological roles of the hypoxia signaling pathway.

The Polyethylene Glycol Peg2 Linker Component in Vh032 Peg2 Nh2

Critical Role of Linkers in PROTAC Ternary Complex Formation and Degradation Efficiency

PROTACs are heterobifunctional molecules comprising two distinct ligands connected by a chemical linker. nih.govbiochempeg.com One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. biochempeg.comaxispharm.com The linker's primary function is to bridge these two entities, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase). precisepeg.comaxispharm.com The formation of this complex is the critical first step in the PROTAC mechanism, which brings the E3 ligase into close enough proximity to the POI to catalyze the transfer of ubiquitin molecules to the target protein. nih.govprecisepeg.com This polyubiquitination marks the POI for recognition and subsequent degradation by the cell's 26S proteasome. nih.gov

Rationale for Polyethylene (B3416737) Glycol (PEG) Inclusion in PROTAC Linker Design

Polyethylene glycol (PEG) chains are among the most frequently used motifs in PROTAC linker design, with some statistics indicating that over half of reported PROTACs utilize PEG linkers. nih.govbiochempeg.com The widespread adoption of PEG is due to several advantageous properties that address some of the inherent challenges in developing effective PROTAC molecules. precisepeg.comaxispharm.com

A significant challenge in PROTAC development is their tendency to have high molecular weights and lipophilicity, which often results in poor aqueous solubility and limited cell permeability. nih.govacs.org PEG linkers, composed of repeating ethylene (B1197577) glycol units, are inherently hydrophilic. precisepeg.comaxispharm.com The inclusion of a PEG linker can significantly increase the water solubility of the entire PROTAC molecule, enhancing its compatibility with physiological environments and improving properties like oral absorption. precisepeg.combiochempeg.combiochempeg.com

However, the relationship between PEG and cell permeability is complex. While increased hydrophilicity can sometimes hinder passage through the lipid bilayer of cell membranes, PEG linkers can also influence permeability through other mechanisms. nih.govjst.go.jp Studies have shown that PEG linkers can participate in the formation of intramolecular hydrogen bonds (IMHBs), which can shield the polar groups of the PROTAC in nonpolar environments, effectively creating a more compact, "chameleonic" molecule that can more easily traverse the cell membrane. acs.orgacs.org The gauche effect of PEG-type linkers is thought to favor these folded conformations over the more elongated structures often seen with alkyl linkers. acs.org Conversely, some studies have found that increasing the number of PEG units can decrease cellular uptake, suggesting a delicate balance is required. nih.govjst.go.jp For instance, a study on VH032-based PROTACs found that substituting a PEG linker with an alkyl linker resulted in the least permeable compound, suggesting the ether oxygens in the PEG chain play a role in shielding hydrogen bond donors and improving permeability. nih.gov

Table 1: Impact of Linker Type on PROTAC Permeability

Compound Feature Permeability Effect Rationale Source
PEG Linker Can enhance permeability May shield polar groups via intramolecular hydrogen bonds, creating a more membrane-compatible conformation. nih.govacs.org

| Alkyl Linker | Can decrease permeability | Less prone to forming folded, shielded conformations compared to PEG linkers. | nih.govacs.org |

Linkers in PROTACs can be broadly classified as flexible or rigid. precisepeg.com PEG linkers are considered flexible, a property that provides several advantages in PROTAC design. precisepeg.com This flexibility allows the PROTAC molecule to adopt a wide range of conformations, which can be crucial for establishing productive interactions between the POI and the E3 ligase, especially when the optimal binding orientation is unknown. nih.gov A flexible linker can better accommodate the structural requirements for forming a stable ternary complex, potentially preventing steric clashes and allowing the two bound proteins to find an optimal arrangement for ubiquitination.

However, excessive flexibility can be detrimental, as it may lead to a significant entropic penalty upon binding and could decrease specificity. precisepeg.com The conformational behavior of the PROTAC in solution is critical, as tendencies toward intramolecular interactions between the two ends of the molecule could prevent binding to their respective protein targets. acs.orgnih.gov Therefore, the flexibility endowed by the PEG linker must be carefully optimized to balance the need for conformational sampling with the stability of the desired ternary complex.

Impact of PEG Linker Length (e.g., PEG2 vs. other lengths) on PROTAC Activity

The length of the linker is a critical parameter that profoundly affects PROTAC efficacy. nih.govnih.gov PEG linkers are particularly well-suited for optimizing this parameter because their length can be systematically and easily varied by adding or removing ethylene glycol units. biochempeg.combiochempeg.com Research has consistently shown that there is often an optimal linker length for a given PROTAC system. nih.govsigmaaldrich.com A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might decrease the stability and efficiency of the complex. axispharm.com

For example, one study demonstrated that extending a PROTAC's linker by a single ethylene glycol unit was enough to abolish the degradation of one target protein (HER2) while preserving the degradation of another (EGFR), thereby imparting selectivity. nih.gov Another study on estrogen receptor-targeting PROTACs found that a 16-atom chain length was optimal for degradation efficiency. nih.govsigmaaldrich.com In the context of VH032-based PROTACs, studies have shown that decreasing the linker length, for instance by reducing the number of PEG units, can lead to increased membrane permeability. nih.gov One investigation found that a PROTAC with no PEG units (PEG0) showed greater cellular uptake and degradation activity compared to versions with three (PEG3) or five (PEG5) units. jst.go.jp This highlights that for each specific PROTAC, the optimal PEG linker length—whether it be PEG2, PEG3, or another variant—must be empirically determined to achieve the best balance of solubility, permeability, and degradation activity. nih.govnih.gov

Table 2: Observed Effects of Varying PEG Linker Length on PROTAC Properties

Linker Length Variation Observed Effect Example System Source
Increase (e.g., from PEG2 to PEG3) Can decrease cell permeability and uptake. VH032-based PROTACs; H-PGDS-targeting PROTACs nih.govjst.go.jp
Increase (by one ethylene glycol unit) Can switch selectivity between protein targets. Lapatinib-based PROTAC for EGFR/HER2 nih.gov
Decrease Can improve membrane permeability. VH032-based PROTACs nih.gov

| Optimization | An optimal length is crucial for maximal degradation. | Estrogen Receptor-α targeting PROTACs | nih.govsigmaaldrich.com |

Functionalization of PEG Linkers: Significance of the Terminal Amine in VH032-Peg2-NH2

This compound is classified as an E3 ligase ligand-linker conjugate. medchemexpress.commedchemexpress.com This means it is not a complete PROTAC but rather a key building block designed for the modular synthesis of PROTAC libraries. nih.govsemanticscholar.org The terminal primary amine (-NH2) group on the PEG2 linker is a reactive functional handle. rndsystems.comtocris.com This amine group allows for straightforward conjugation to a ligand for a protein of interest, typically through the formation of a stable amide bond with a corresponding carboxylic acid on the POI ligand. uni-muenchen.de

This modular approach, enabled by functionalized linkers like this compound, is a cornerstone of modern PROTAC development. nih.gov It allows researchers to rapidly and efficiently synthesize a variety of PROTACs by coupling a pre-formed VHL ligand-linker fragment with different POI-binding warheads. nih.govbiochempeg.com This strategy facilitates the exploration of structure-activity relationships and the optimization of the final PROTAC molecule without having to synthesize each complete PROTAC from scratch. nih.gov The availability of building blocks like VH032 amine is therefore crucial for accelerating the discovery of new and effective protein degraders. nih.govsemanticscholar.org

Chemical Synthesis and Derivatization Strategies for Vh032 Peg2 Nh2

Synthetic Methodologies for Constructing E3 Ligase Ligand-Linker Conjugates

The construction of E3 ligase ligand-linker conjugates, such as VH032-Peg2-NH2, is a cornerstone of PROTAC technology. nih.gov These conjugates consist of a ligand that binds to an E3 ubiquitin ligase, in this case, VH032 which targets the von Hippel-Lindau (VHL) protein, and a linker molecule, here a polyethylene (B3416737) glycol (PEG) chain, which provides a point of attachment for a ligand that will target a specific protein for degradation. targetmol.comnih.govselleck.co.jp

Flexible linkers , such as alkyl chains and PEG-based structures, are widely used due to their synthetic accessibility and their ability to allow for the necessary conformational adjustments for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govprecisepeg.com PEG linkers, in particular, enhance the water solubility of PROTACs. precisepeg.combiochempeg.com

Rigid linkers , which may contain cyclic or aromatic moieties, can offer improved metabolic stability. precisepeg.com

The synthesis of these conjugates often involves a modular approach where the E3 ligase ligand and the linker are synthesized separately and then coupled. researchgate.net This strategy allows for the creation of a library of PROTACs with varying linker lengths and compositions, which is essential for optimizing degradation efficiency. nih.gov

Specific Chemical Synthesis of this compound and Related Analogs

This compound is a functionalized VHL ligand that incorporates the VH032 moiety, a two-unit PEG linker, and a terminal amine group for onward conjugation. rndsystems.commedchemexpress.commedchemexpress.com The synthesis of this molecule and its analogs is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity. nih.gov

A retro-synthetic analysis of the core VH032 amine reveals that it can be constructed from four primary building blocks: leucine, proline, benzylamine, and a thiazole (B1198619) derivative. nih.gov Various synthetic routes have been explored, with a focus on maximizing yield and purity while minimizing side reactions like epimerization. nih.gov

A key step in the synthesis of this compound is the formation of an amide bond between the VH032 ligand (or a precursor) and the PEG2 linker. The direct reaction between a carboxylic acid and an amine to form an amide can be challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.org To overcome this, coupling agents are commonly employed.

Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are frequently used to facilitate this reaction. nih.govresearchgate.net The reaction typically proceeds by activating the carboxylic acid group on one of the components, which is then susceptible to nucleophilic attack by the amine group on the other component, leading to the formation of a stable amide linkage. libretexts.orgyoutube.com For instance, a carboxylic acid-functionalized VH032 analog could be reacted with an amine-terminated PEG2 linker, or vice versa. The choice of solvent, temperature, and the presence of a non-nucleophilic base are critical parameters that need to be optimized for efficient amide bond formation. researchgate.net

To ensure that the terminal amine of the PEG2 linker is available for subsequent conjugation to a target protein ligand, it is often necessary to use a protecting group strategy during the synthesis. organic-chemistry.org The terminal amine of the PEG linker is typically protected with a group that is stable under the conditions used for the amide bond formation but can be selectively removed later.

Common amine protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgmasterorganicchemistry.com For example, a Boc-protected amine-PEG2-carboxylic acid could be coupled to the VH032 amine. The Boc group is stable to the coupling conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free terminal amine of this compound. masterorganicchemistry.com This orthogonal protection strategy is fundamental in multi-step organic synthesis, allowing for the selective reaction of different functional groups within the same molecule. organic-chemistry.org

Strategies for Onward Chemical Conjugation of this compound to Target Protein Ligands

Once synthesized, this compound serves as a versatile building block for the creation of PROTACs. rndsystems.comtocris.com The terminal primary amine is a nucleophilic handle that can be readily reacted with various electrophilic groups on a target protein ligand.

A common strategy for conjugating this compound to a target protein ligand is through the formation of another amide bond. caymanchem.com If the target protein ligand possesses a carboxylic acid group, the same peptide coupling methodologies described in section 5.2.1 can be employed. rndsystems.comresearchgate.net The terminal amine of this compound will react with the activated carboxylic acid of the target protein ligand to form the final PROTAC molecule. This reaction is widely used due to the stability of the resulting amide bond.

The availability of pre-synthesized and functionalized E3 ligase ligand-linker conjugates like this compound greatly facilitates the modular assembly of PROTAC libraries. nih.govbiochempeg.com Researchers can take an "off-the-shelf" approach, coupling this building block with a variety of target protein ligands to rapidly generate a diverse set of PROTACs for screening. This modularity is a powerful tool in the discovery of potent and selective protein degraders, as the nature of the linker and the attachment points can significantly impact the efficacy of the final PROTAC. nih.gov

High-Throughput Synthesis and Library Generation Utilizing this compound for PROTAC Discovery

The discovery of potent and selective Proteolysis Targeting Chimeras (PROTACs) is often an empirical process that relies heavily on the screening of large, diversity-oriented libraries. nih.gov These libraries are constructed by systematically varying the three core components of a PROTAC: the ligand for the protein of interest (POI), the E3 ligase ligand, and the connecting linker. nih.gov this compound, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, is a critical building block in the construction of these libraries due to its established role in recruiting the VHL protein for targeted protein degradation. nih.govbroadpharm.com The development of high-throughput synthesis (HTS) and efficient library generation strategies is paramount to accelerating the discovery of novel VHL-based PROTACs. nih.gov

A significant bottleneck in the rapid assembly of VHL-based PROTAC libraries has been the synthesis of the VH032 amine precursor itself. nih.gov Traditional synthetic routes are often lengthy and require costly purification methods, limiting the availability of this key intermediate for large-scale screening. nih.gov To address this, a feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine hydrochloride has been developed. This optimized process allows for the production of substantial quantities of the building block with high purity in a significantly reduced timeframe. nih.gov The resulting VH032 amine was demonstrated to be functionally equivalent to commercially available sources when used to synthesize the BRD4-targeting PROTAC, MZ1. nih.gov

| Accessibility | Limited & Costly | High & Economical |

This table summarizes findings from a study that developed a more efficient synthesis for the VH032 amine precursor, enabling rapid PROTAC library construction. nih.gov

With a reliable supply of the VHL ligand precursor, focus shifts to the high-throughput assembly of the PROTAC library. Modern approaches have moved towards plate-based synthesis protocols that enable the rapid and modular construction of diverse PROTACs. nih.gov One such innovative "direct-to-biology" strategy integrates amide coupling with light-induced photoclick chemistry (PANAC) in a plate-based format. nih.gov This method allows for the synthesis of a PROTAC library with high efficiency and structural diversity, which can then be directly transferred for cell-based biological evaluation without intermediate purification steps. nih.gov

This platform facilitates the combination of various E3 ligase ligands, including derivatives of VH032, with a range of POI ligands. nih.gov The modularity of PROTACs is key to this strategy; pre-synthesized building blocks like this compound can be efficiently coupled to different warheads. nih.gov The use of bifunctional linkers, particularly those based on polyethylene glycol (PEG), allows for systematic changes in linker length and composition, which is critical for optimizing the stability and efficacy of the final PROTAC. biochempeg.com Click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition, is another powerful tool used to convergently assemble PROTAC libraries with high yields by joining the two ligand-linker halves. nih.gov

Table 2: Representative Plate-Based PROTAC Library Generation

Well POI Ligand E3 Ligase Ligand Building Block Linker Chemistry Resulting PROTAC
A1 CDK9 Inhibitor Amine (POI-L1) VH032-alkyne Click Chemistry PROTAC-VHL-CDK9-1
A2 BRD4 Inhibitor Amine (e.g., JQ1-NH2) VH032-alkyne Click Chemistry PROTAC-VHL-BRD4-1
B1 CDK9 Inhibitor Amine (POI-L1) VH032-PEG4-alkyne Click Chemistry PROTAC-VHL-CDK9-2

| B2 | BRD4 Inhibitor Amine (e.g., JQ1-NH2) | VH032-PEG4-alkyne | Click Chemistry | PROTAC-VHL-BRD4-2 |

This table provides a conceptual illustration of how a diverse PROTAC library can be generated in a high-throughput manner using a plate-based synthesis approach, combining different POI ligands with a VH032-based E3 ligase ligand and varying linker lengths. nih.govnih.gov

By employing these high-throughput synthesis and library generation strategies, researchers can efficiently explore a vast chemical space. nih.gov This accelerates the identification of potent and selective PROTACs by systematically modulating the target binder, linker, and E3 ligase ligand, ultimately streamlining the path from initial design to functional degrader molecules. nih.govnih.gov

Applications of Vh032 Peg2 Nh2 in Advanced Protac Research and Development

Rational Design Principles for PROTACs Incorporating VH032-Peg2-NH2

The design of effective PROTACs hinges on the judicious selection of components, including the E3 ligase ligand, the POI ligand, and the linker connecting them. VH032 is a well-established small-molecule ligand that targets the VHL E3 ligase targetmol.comnih.govmedchemexpress.eu. Its selection is driven by VHL's prevalence and its well-characterized interaction with its natural substrate, Hypoxia-Inducible Factor-1α (HIF-1α) nih.govmdpi.comrsc.org. The Peg2-NH2 moiety, a short polyethylene (B3416737) glycol chain terminated with an amine, serves as a flexible linker. PEG linkers are widely utilized in PROTAC design due to their ability to enhance water solubility, tune cell permeability, and provide flexibility, which can optimize the spatial orientation between the POI and the E3 ligase, thereby maximizing the likelihood of forming a functional ternary complex researchgate.netbiochempeg.combiochempeg.com. The specific length and composition of the linker, such as the two-unit PEG in Peg2-NH2, are critical parameters that can be systematically modified to fine-tune PROTAC efficacy biochempeg.comnih.govnih.gov. The amine terminus of Peg2-NH2 provides a reactive handle for facile conjugation to POI ligands through various chemical methods, such as amide bond formation, facilitating combinatorial synthesis and rapid screening of PROTAC candidates explorationpub.com.

Evaluation of PROTAC-Mediated Protein Degradation Efficacy and Selectivity

Assessing the efficacy and selectivity of PROTACs is critical for their development. Various biochemical and cellular assays are employed to quantify protein degradation. Western blotting is a common method to measure target protein levels after PROTAC treatment, although it can be semi-quantitative mtoz-biolabs.comnih.gov. More sensitive and quantitative techniques include ELISA, AlphaLISA, and mass spectrometry-based proteomics mtoz-biolabs.comnih.gov. Real-time monitoring of protein degradation in live cells can be achieved using fluorescent or luminescence-based reporter assays, such as those employing CRISPR-tagged proteins with HiBiT tags nih.govbiocompare.com. Ternary complex formation can be assessed using proximity assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Co-Immunoprecipitation (Co-IP) thermofisher.combmglabtech.comnih.govmarinbio.com. Evaluating selectivity involves assessing the degradation of the target protein while minimizing degradation of off-target proteins, often through proteomic profiling or specific assays targeting known off-targets nih.govmarinbio.com. The potency of a PROTAC is typically determined by its half-maximal degradation concentration (DC50) frontiersin.org.

Structure-Activity Relationship (SAR) Studies of this compound-Derived PROTACs

Structure-Activity Relationship (SAR) studies are fundamental to optimizing PROTAC efficacy and selectivity. For this compound-derived PROTACs, SAR efforts focus on modifying different components of the molecule. Variations in the linker length and composition, such as altering the PEG chain length or incorporating different chemical moieties, can significantly impact degradation efficiency and cellular permeability biochempeg.comnih.govnih.govresearchgate.net. Modifications to the VH032 ligand itself, such as altering the capping group or exploring different stereoisomers, can also influence binding affinity to VHL and subsequent PROTAC activity nih.govnih.govmdpi.comacs.orgnih.gov. Similarly, optimizing the POI ligand and its attachment point to the linker is crucial for achieving potent and selective degradation bocsci.comfrontiersin.org. These studies aim to identify structural features that enhance ternary complex stability, improve cell permeability, and minimize off-target interactions, ultimately leading to more effective degraders.

Application of this compound in Target Validation and Chemical Biology Tool Development

This compound-based PROTACs serve as invaluable tools in chemical biology and for target validation. By enabling the precise and tunable degradation of specific proteins, these PROTACs allow researchers to interrogate protein function within complex biological pathways medchemexpress.commtoz-biolabs.com. For instance, a PROTAC incorporating this compound can be designed to degrade a protein of interest (POI) suspected of playing a role in a particular disease. The observed phenotypic changes upon targeted degradation can then validate or invalidate the protein's role as a therapeutic target. Furthermore, the catalytic nature of PROTACs, where a single molecule can mediate the degradation of multiple target proteins, makes them highly efficient chemical probes for studying dynamic cellular processes medchemexpress.com. Their application extends to screening for novel drug targets and understanding disease mechanisms by selectively eliminating key proteins involved in signaling pathways.

Case Studies of Specific Protein Targets Degraded by this compound-Based PROTACs

This compound has been utilized in the development of PROTACs targeting a variety of proteins. For example, PROTACs incorporating VH032 have been developed to degrade Bruton's Tyrosine Kinase (BTK) mtoz-biolabs.com, Bromodomain and Extraterminal domain (BET) proteins such as BRD4 nih.govnih.gov, and Estrogen Receptor alpha (ERα) frontiersin.org. The PROTAC MZ1, which features a VH032 ligand, was instrumental in demonstrating the degradation of BRD4 proteins nih.govnih.gov. Similarly, PROTACs utilizing VH032 derivatives have been employed to degrade Androgen Receptor (AR) targetmol.comfrontiersin.orgacs.org and Receptor-interacting serine/threonine-protein kinase-2 (RIPK2) nih.gov. These case studies highlight the versatility of this compound as a component in developing potent degraders for various disease-relevant proteins, underscoring its significance in advancing targeted protein degradation research.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating VH032-Peg2-NH2’s protein degradation efficacy?

  • Methodological Answer :

  • Controls : Include negative controls (e.g., cells without this compound) and positive controls (e.g., established PROTACs) to validate assay specificity .
  • Replication : Use ≥3 biological replicates to ensure statistical robustness and account for biological variability .
  • Quantification : Employ Western blotting or quantitative mass spectrometry to measure target protein levels. Normalize data to housekeeping proteins (e.g., GAPDH) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare degradation efficiency across conditions. Report p-values and effect sizes .

Q. How can researchers optimize the synthesis of this compound for PROTAC development?

  • Methodological Answer :

  • Reaction Conditions : Test solvents (e.g., DMF, DMSO) and temperatures (25–60°C) to maximize yield. Monitor reactions via TLC or HPLC .
  • Purification : Use reverse-phase HPLC or column chromatography to isolate the compound. Validate purity (>95%) using NMR and high-resolution mass spectrometry .
  • Linker Flexibility : Adjust PEG linker length to balance solubility and steric hindrance during PROTAC assembly .

Q. What techniques confirm this compound’s binding specificity to the VHL E3 ligase?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, Kon/Koff) between this compound and recombinant VHL protein .
  • Crystallography : Co-crystallize this compound with VHL to resolve binding interactions at the atomic level .
  • Competitive Assays : Use excess VH032 (parent compound) to test displacement of this compound in cellular lysates .

Advanced Research Questions

Q. How should contradictions in degradation efficiency data across cell lines be resolved?

  • Methodological Answer :

  • Variable Identification : Assess cell-specific factors (e.g., VHL expression levels, proteasome activity) via qPCR and proteasome inhibition assays .
  • Orthogonal Validation : Confirm results using complementary assays (e.g., immunofluorescence for protein localization, cycloheximide chase for degradation kinetics) .
  • Meta-Analysis : Pool data from multiple studies to identify trends or outliers. Apply mixed-effects models to account for inter-study variability .

Q. What strategies enhance this compound’s cellular permeability without compromising activity?

  • Methodological Answer :

  • Prodrug Modifications : Introduce ester or carbamate groups to improve membrane penetration, followed by intracellular enzymatic cleavage .
  • Nanoparticle Encapsulation : Use lipid-based nanoparticles to deliver this compound, monitoring uptake via flow cytometry .
  • Structure-Activity Relationship (SAR) : Systematically modify the PEG linker’s hydrophobicity and test permeability using Caco-2 cell monolayers .

Q. How to systematically compare degradation kinetics of this compound-based PROTACs against other VHL ligands?

  • Methodological Answer :

  • Time-Course Experiments : Measure target protein levels at 0, 2, 6, 12, and 24 hours post-treatment. Use nonlinear regression to calculate degradation half-lives .
  • Kinetic Modeling : Apply Michaelis-Menten or Hill equations to compare catalytic efficiency (kcat/KM) between PROTACs .
  • Machine Learning : Train models on degradation datasets to predict structural optimizations for improved kinetics .

Data Analysis and Contradiction Management

Q. What frameworks guide hypothesis formulation for this compound studies?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dose), Comparison (existing PROTACs), and Outcome (degradation efficiency) .
  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How to address variability in proteasome-dependent degradation assays?

  • Methodological Answer :

  • Normalization : Use internal standards (e.g., spiked-in recombinant proteins) to correct for technical variability .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., batch effects) .

Tables for Methodological Reference

Parameter Measurement Technique Key Considerations Reference
Degradation EfficiencyWestern Blot / Mass SpectrometryNormalize to housekeeping proteins
Binding AffinitySPR / ITCUse recombinant VHL protein
Cellular PermeabilityCaco-2 AssayMonitor transepithelial resistance
Degradation KineticsTime-Course ExperimentsApply nonlinear regression models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.